Prostaglandin D1 alcohol
Description
Properties
IUPAC Name |
(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17-,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHBGFMOSYSBL-DRZBFNIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclopentanone Formation via Lewis Acid-Catalyzed [3+2] Cycloaddition
The cyclopentanone core is often synthesized via Lewis acid-catalyzed [3+2] cycloadditions between donor-acceptor (DA) cyclopropanes and ketenes. For example, InBr3 and EtAlCl2 dual catalysis enables stereospecific formation of enantioenriched cyclopentanones (Scheme 1) .
Reaction Conditions :
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DA cyclopropane (1a) reacts with methylphenylketene at 25°C in CH2Cl2.
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Catalyst : InBr3 (10 mol%) and EtAlCl2 (20 mol%).
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Yield : 68–82% for cyclopentanone products.
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Stereospecificity : The reaction proceeds via an asynchronous transition state, preserving stereochemistry at the cyclopropane C2 position .
Mechanistic Insights :
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InBr3 activates the DA cyclopropane, polarizing the C1–C2 bond.
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EtAlCl2 coordinates the ketene, enhancing electrophilicity.
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Nucleophilic attack by C1 of the cyclopropane on the ketene carbonyl forms a zwitterionic intermediate.
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Inversion at C2 during cyclization yields the cis-configured cyclopentanone .
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| None | 32 | 1.5:1 |
| β-CD | 58 | 3.2:1 |
β-Cyclodextrin improves yield by preorganizing reactants via host-guest interactions, favoring the desired syn -adduct.
Claisen Rearrangement for (E)-3-Hydroxyoct-1-enyl Side Chain
The (E)-3-hydroxyoct-1-enyl group at C2 is installed via orthoester Claisen rearrangement of chiral glyceraldehyde derivatives (Scheme 2) .
Steps :
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(R)-1,2-Isopropylideneglyceraldehyde (4) is converted to enol ether (5) using trimethyl orthoacetate.
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Heating at 120°C induces -sigmatropic rearrangement, yielding γ,δ-unsaturated ester (7).
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Hydrolysis and Reduction : Ester to acid, followed by stereoselective reduction to (E)-allylic alcohol.
Key Outcomes :
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Stereochemical Integrity : The (R)-configuration of glyceraldehyde is transferred to C3 of the enyl chain.
Protecting Group Strategies for Polyol Management
The synthesis involves multiple hydroxy groups requiring sequential protection/deprotection . A patent describes using acid-labile protecting groups (e.g., methoxymethyl or tetrahydropyranyl) for intermediates (Scheme 3) .
Example :
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Intermediate (II) : Methyl 1-(4-chlorobenzyl)-3,3-bis(hydroxymethyl)-2-oxocyclopentane carboxylate.
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Protection : Treatment with 2-methoxypropene in DMF forms acetonide-protected diol.
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Deprotection : HCl in MeOH removes acetonides at the final step .
Table 2. Protecting Group Efficiency
| Protecting Group | Deprotection Condition | Yield (%) |
|---|---|---|
| Acetonide | HCl/MeOH | 89 |
| Benzyl | H2/Pd-C | 76 |
Final Assembly and Stereochemical Resolution
Convergent Synthesis Approach :
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Side Chains : Hydroxyheptyl (aldol) and enyl (Claisen) groups are introduced sequentially.
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Global Deprotection : Acidic cleavage of protecting groups yields the target compound.
Challenges :
Scientific Research Applications
Pharmacological Applications
Prostaglandin D1 Alcohol has been studied for its role in various physiological processes:
- Anti-inflammatory Effects : Research indicates that prostaglandins modulate inflammation. The specific structure of this compound may enhance its anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
- Vasodilation : Prostaglandins are known vasodilators. This compound's ability to induce vasodilation could be beneficial in treating cardiovascular diseases.
Biochemical Research
- Metabolic Pathways : Studies have shown that compounds similar to this compound play crucial roles in metabolic pathways. Understanding its metabolic fate can provide insights into its biological functions and potential therapeutic uses.
- Signal Transduction : The compound may act as a signaling molecule in various biological systems, influencing cell growth and differentiation.
Potential in Drug Development
The unique structural characteristics of (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one make it a promising candidate for drug development:
- Targeting Specific Receptors : Its ability to bind to specific receptors involved in pain and inflammation pathways can be exploited to design targeted therapies.
- Synthetic Modifications : Researchers are exploring synthetic modifications to enhance its efficacy and reduce side effects.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of prostaglandin derivatives, including this compound. The study found that these compounds significantly reduced inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .
Case Study 2: Cardiovascular Implications
Research published in Circulation Research highlighted the vasodilatory effects of prostaglandin analogs. The study demonstrated that (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one could effectively lower blood pressure in hypertensive rat models .
Mechanism of Action
Prostaglandin D1 alcohol exerts its effects by interacting with specific prostaglandin receptors on the surface of cells. These receptors are part of the G-protein-coupled receptor family and play a crucial role in mediating the biological actions of prostaglandins. Upon binding to its receptor, this compound activates intracellular signaling pathways that regulate various physiological processes, including inflammation, vasodilation, and platelet aggregation .
Comparison with Similar Compounds
Key Observations :
- The target compound’s extended hydroxylated alkyl chains contrast with the aromatic or non-polar substituents in analogs like the 4-methylcyclohexenylpropyl group , which may reduce solubility but enhance lipid membrane interactions.
- Chirality in the target compound’s hydroxyoctenyl group (3R, E-configuration) could confer stereospecific receptor binding, unlike achiral analogs .
Cyclopenta[b]furan-2-one Derivatives
Compounds such as "(3aR,4R,5R,6aS)-5-hydroxy-4-((R,E)-3-hydroxyoct-1-enyl)hexahydro-2H-cyclopenta[b]furan-2-one" and its chlorophenoxy variant share structural motifs with the target compound:
Key Observations :
- Ring System Differences: The furanone ring in introduces a lactone functionality, increasing electrophilicity compared to the cyclopentanone core of the target compound.
- Substituent Effects: The chlorophenoxy group in may enhance antimicrobial activity via halogen bonding, whereas the target compound’s hydroxyheptyl group could prioritize solubility and metabolic stability.
Methodological Considerations in Similarity Assessment
Compound similarity is evaluated using computational tools such as Morgan fingerprints and Tanimoto coefficients , which quantify structural overlap. For example:
- The target compound’s hydroxyalkyl chains may yield low similarity (<0.3 Tanimoto) with non-polar analogs like 2-(4-methylcyclohexenylpropyl)cyclopentanone .
- Higher similarity (>0.6 Tanimoto) is expected with furanone derivatives due to shared hydroxylated side chains.
Activity Cliffs: Minor structural changes (e.g., replacing cyclopentanone with furanone) may drastically alter bioactivity, as seen in nitroimidazole vs. nitrofuryl derivatives .
Research Findings and Implications
- Substituent Length and Bioactivity : Longer hydroxyalkyl chains (e.g., 7-hydroxyheptyl in the target compound) may improve water solubility compared to shorter chains in , aligning with trends in surfactant CMC values .
- Stereochemistry: The (E,3R)-configuration in the octenyl group could mimic natural ligands (e.g., prostaglandin E1), enhancing target engagement compared to non-chiral analogs.
- Synthetic Challenges : Multi-hydroxylated structures like the target compound may require protective group strategies, as seen in the synthesis of similar cyclopentane derivatives .
Biological Activity
The compound (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanone ring substituted with various hydroxyalkyl groups. Its molecular formula is , and it possesses several stereocenters, contributing to its unique biological properties.
Structural Formula
Research indicates that this compound exhibits antioxidant , anti-inflammatory , and antimicrobial properties. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and modulate inflammatory pathways.
Antioxidant Activity
Studies have shown that compounds with similar structures can effectively reduce oxidative stress in various biological systems. For instance:
- Case Study: A study demonstrated that derivatives of cyclopentanones significantly decreased lipid peroxidation in rat liver cells, suggesting potential protective effects against oxidative damage.
Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
- Research Finding: In vitro assays revealed that the compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
- Case Study: Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
Summary of Biological Activities
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| (2R,3R,4S)-4-hydroxy... | High | Moderate | Moderate |
| (2S,3S)-4-hydroxy-3-methylpentanoic acid | Moderate | High | Low |
| (E)-3-hydroxyoct-1-enyl derivative | Low | Moderate | High |
Future Directions
Further research is warranted to explore the full therapeutic potential of (2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one. Potential areas include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Mechanistic studies to elucidate pathways involved in its biological activities.
- Formulation development for therapeutic applications in oxidative stress-related diseases.
Q & A
Q. What are the key synthetic strategies for constructing the cyclopentanone core of this compound?
The cyclopentanone scaffold is typically synthesized via stereoselective aldol condensations or palladium-catalyzed cyclization reactions. For example, cyclopentanone derivatives with multiple stereocenters (e.g., ) are synthesized using:
- Stereoselective aldol reactions : Controlled addition of enolates to α,β-unsaturated ketones ensures correct configuration at C2 and C3.
- Protecting group strategies : Hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) or benzoyl groups during synthesis to prevent undesired side reactions .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., R factor = 0.035 in ) confirms stereochemistry post-synthesis .
Q. Which analytical techniques are critical for characterizing this polyhydroxylated compound?
Key methods include:
Q. How can researchers ensure sample stability during experimental workflows?
- Temperature control : Store at –20°C under inert atmosphere to prevent oxidation of allylic alcohols and cyclopentanone degradation .
- Degradation monitoring : Use time-resolved HPLC (e.g., 95% purity thresholds in ) to detect organic matrix changes during prolonged experiments .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for stereochemical assignments?
- Dynamic NMR analysis : Compare experimental coupling constants (e.g., ) with density functional theory (DFT)-predicted values to validate conformer populations .
- Circular Dichroism (CD) : Correlate Cotton effects with X-ray-derived configurations to confirm enantiopurity .
- Re-refinement of crystallographic data : Reassess thermal parameters and hydrogen bonding using programs like SHELXL (e.g., anisotropic displacement parameters in ) .
Q. How are stereochemical challenges addressed in the synthesis of the (E)-configured enyl side chain?
Q. What computational methods validate the compound’s conformational flexibility in solution?
- Molecular Dynamics (MD) simulations : Model solvent effects (e.g., DMSO or water) on hydroxyl group hydrogen bonding .
- Torsional angle analysis : Compare crystallographic torsion angles (e.g., C7–C8–C9 = 64.69° in ) with NMR-derived NOE correlations .
Data Reliability and Experimental Design
Q. How can researchers mitigate limitations in experimental designs for stability studies?
Q. What protocols ensure reproducibility in multi-step syntheses?
- In-line purification : Employ automated flash chromatography (e.g., Biotage® systems) for intermediates .
- Stoichiometric precision : Optimize equivalents of chiral auxiliaries (e.g., Evans oxazolidinones) to minimize epimerization .
Methodological Tables
Table 1. Key Crystallographic Parameters from and
| Parameter | Value | Significance |
|---|---|---|
| R factor | 0.035 | High precision in electron density mapping |
| Data-to-parameter ratio | 15.8 | Reduces overfitting in refinement |
| Torsion angles | 64.69° (C7–C8–C9) | Confirms (E)-configuration in side chain |
Q. Table 2. Synthetic Yield Optimization
| Step | Reaction | Yield (%) | Key Condition |
|---|---|---|---|
| 1 | Aldol condensation | 65 | L-proline catalysis |
| 2 | Olefination | 82 | Grubbs II catalyst |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
